Cas no 1181347-23-8 (Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- )
![Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- structure](https://ja.kuujia.com/scimg/cas/1181347-23-8x500.png)
Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 3-Ethyl-2-methylimidazo[2,1-b]thiazole-6-acetic acid (ACI)
- Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl-
-
- インチ: 1S/C10H12N2O2S/c1-3-8-6(2)15-10-11-7(4-9(13)14)5-12(8)10/h5H,3-4H2,1-2H3,(H,13,14)
- InChIKey: UMEPSUDMSYGAAU-UHFFFAOYSA-N
- SMILES: O=C(CC1=CN2C(SC(C)=C2CC)=N1)O
Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-382782-10.0g |
2-(3-ETHYL-2-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL)ACETIC ACID |
1181347-23-8 | 10.0g |
$3687.0 | 2023-03-02 | ||
Enamine | EN300-382782-1.0g |
2-(3-ETHYL-2-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL)ACETIC ACID |
1181347-23-8 | 1.0g |
$1117.0 | 2023-03-02 | ||
Enamine | EN300-382782-5.0g |
2-(3-ETHYL-2-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL)ACETIC ACID |
1181347-23-8 | 5.0g |
$2933.0 | 2023-03-02 | ||
Enamine | EN300-382782-2.5g |
2-(3-ETHYL-2-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL)ACETIC ACID |
1181347-23-8 | 2.5g |
$2316.0 | 2023-03-02 |
Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- 関連文献
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
7. Book reviews
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- に関する追加情報
Research Brief on Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- (CAS: 1181347-23-8): Recent Advances and Applications
Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- (CAS: 1181347-23-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. This research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
One of the most notable advancements in the study of Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- is its application in the design of novel small-molecule inhibitors targeting specific enzymes and signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study highlighted the compound's ability to selectively target CDK4/6, making it a promising candidate for the treatment of certain types of cancer, including breast cancer and glioblastoma.
In addition to its anticancer properties, recent research has also investigated the anti-inflammatory potential of Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl-. A study conducted by researchers at the University of Cambridge revealed that this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that the compound could serve as a lead structure for the development of new anti-inflammatory drugs with reduced side effects compared to existing therapies.
The synthesis of Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- has also seen significant improvements in recent years. A 2022 paper in Organic Process Research & Development described a scalable and cost-effective synthetic route for this compound, utilizing green chemistry principles to minimize environmental impact. The optimized protocol not only increased the yield and purity of the product but also reduced the reliance on hazardous reagents, making it more suitable for industrial-scale production.
Despite these promising developments, challenges remain in the clinical translation of Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- and its derivatives. Pharmacokinetic studies have indicated that further modifications may be necessary to improve bioavailability and reduce off-target effects. Ongoing research is focused on structural optimization and the development of prodrug strategies to enhance the compound's therapeutic potential. Collaborative efforts between academia and industry are expected to accelerate the progression of these molecules into preclinical and clinical trials.
In conclusion, Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- (CAS: 1181347-23-8) represents a versatile scaffold with broad applications in drug discovery and development. Recent studies have underscored its potential as a therapeutic agent for cancer and inflammatory diseases, while advancements in synthesis have improved its accessibility for further research. As the understanding of its mechanism of action deepens, this compound is poised to play a pivotal role in the next generation of targeted therapies.
1181347-23-8 (Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- ) Related Products
- 1040677-54-0(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide)
- 1261905-91-2(6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid)
- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)
- 2731008-24-3([(2-Bromo-4-methylphenyl)methyl](methyl)amine hydrochloride)
- 1804886-10-9(2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
- 2227681-68-5(4-(1R)-1-aminoethyl-N,N-dimethylbenzamide)
- 68274-44-2(2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid)
- 17422-90-1(Methyl 3-(2,4-dihydroxyphenyl)propanoate)
- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)




